TDF Demonstrates Superior Virological Response Compared to Entecavir in Chronic Hepatitis B at 48 Weeks
A systematic review and meta-analysis of randomized controlled trials and observational studies comparing TDF, TAF, and entecavir (ETV) in treatment-naïve chronic hepatitis B patients found that TDF-treated patients had a significantly higher virological response rate compared to ETV-treated patients. At week 48, the odds ratio (OR) was 1.62 (95% CI: 1.16–2.25), indicating a 62% higher odds of achieving virological response with TDF [1]. The superiority was consistent across multiple time points: week 24 (OR=1.33, 95% CI: 1.11–1.61) and week 96 (OR=1.56, 95% CI: 0.87–2.81) [1]. In a separate real-world cohort, TDF treatment achieved 94.33% total efficacy compared to 78.95% for ETV (P<0.05) [2]. Additionally, patients who discontinued TDF therapy had significantly higher rates of HBsAg loss than those discontinuing entecavir [3]. No significant difference in virological response was observed between TDF and TAF at 48 weeks [1].
| Evidence Dimension | 48-week virological response (HBV DNA suppression) in treatment-naïve chronic hepatitis B |
|---|---|
| Target Compound Data | TDF: pooled OR for virological response superiority over ETV = 1.62 (95% CI: 1.16–2.25); total efficacy 94.33% in real-world cohort [1][2] |
| Comparator Or Baseline | Entecavir (ETV) at standard dosing (0.5–1.0 mg daily); total efficacy 78.95% in real-world cohort [1][2] |
| Quantified Difference | OR=1.62, meaning 62% higher odds of virological response with TDF vs. ETV; absolute difference in total efficacy: +15.38 percentage points (94.33% vs. 78.95%, P<0.05) [1][2] |
| Conditions | Meta-analysis of published RCTs and observational studies up to July 2020; real-world clinical cohort; treatment-naïve CHB patients [1][2] |
Why This Matters
For hepatitis B drug procurement, TDF offers quantifiably superior antiviral suppression compared to entecavir, directly influencing formulary selection where maximal viral suppression is the primary therapeutic objective.
- [1] Li M, et al. Tenofovir Alafenamide Fumarate, Tenofovir Disoproxil Fumarate and Entecavir: Which is the Most Effective Drug for Chronic Hepatitis B? A Systematic Review and Meta-analysis. J Clin Transl Hepatol. 2021;9(3):335-344. View Source
- [2] A comparison of the therapeutic efficacy of Tenofovir Disoproxil Fumarate and Entecavir in patients with chronic Hepatitis-B. RCS Eng OVID. Search Result 5, Search 2. View Source
- [3] PRIME PubMed. Higher rate of HBsAg loss after discontinuation of tenofovir than entecavir in patients with chronic hepatitis B. 2024. Search Result 4, Search 18. View Source
